![molecular formula C12H19ClN4 B3287397 4-Benzylpiperazine-1-carboximidamide hydrochloride CAS No. 845616-58-2](/img/structure/B3287397.png)
4-Benzylpiperazine-1-carboximidamide hydrochloride
Overview
Description
4-Benzylpiperazine-1-carboximidamide hydrochloride is a unique chemical compound provided to early discovery researchers . It is a solid substance with the molecular formula C12H19ClN4 . It’s important to note that Sigma-Aldrich, a provider of this product, does not collect analytical data for it .
Molecular Structure Analysis
The molecular structure of 4-Benzylpiperazine-1-carboximidamide hydrochloride can be represented by the SMILES stringN=C(N)N1CCN(CC2=CC=CC=C2)CC1.Cl
. The average mass of the molecule is 254.759 Da . Physical And Chemical Properties Analysis
4-Benzylpiperazine-1-carboximidamide hydrochloride is a solid substance . The average mass of the molecule is 254.759 Da . The SMILES string representation of the molecule isN=C(N)N1CCN(CC2=CC=CC=C2)CC1.Cl
.
Scientific Research Applications
Neuropharmacology Applications
A study focused on the design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines, compounds with chemical scaffolds distinct from marketed drugs, aimed at treating neuropsychiatric and neurodegenerative disorders. These compounds demonstrated significant neurotransmitter reuptake inhibitory activities, particularly in serotonin (5-HT) and norepinephrine (NE) reuptake, suggesting their potential as therapeutic agents. Among these, a specific derivative showed exceptionally strong reuptake inhibition, highlighting the promising role of these compounds in neuropharmacology (Paudel et al., 2016).
Physicochemical Properties
Research into the physicochemical properties of carbamates of 4-benzylpiperidine and 1-benzylpiperazine, which act as cholinesterase inhibitors, involved experimental methods like reversed-phase high-performance liquid chromatography (RP-HPLC) and computational studies. This investigation provided insights into the lipophilicity and theoretical physicochemical properties of these compounds, facilitating the understanding of their biological activity and pharmacokinetics (Więckowska et al., 2010).
Antibacterial Activity
Another study explored the microwave-assisted synthesis of benzyl piperazine derivatives with pyrimidine and isoindolinedione, assessing their antibacterial activity. The synthesis process and the evaluation of these compounds' antibacterial efficacy against various bacteria strains underscore the potential of benzylpiperazine derivatives in developing new antibacterial agents (Merugu et al., 2010).
Material Science
In material science, bis(4-benzylpiperazine-1-carbodithioato-k2 S,Sʹ)nickel(II) demonstrated noteworthy humidity-sensing properties and DNA binding ability. This complex exhibits a square-planar geometry around Ni, forming a NiS4 core, which contributes to its humidity-sensing capabilities. Additionally, its ability to bind DNA effectively showcases its potential in biotechnological applications and material science (Rehman et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-benzylpiperazine-1-carboximidamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.ClH/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H3,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRLTIHNBJNFFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylpiperazine-1-carboximidamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.